4-Methoxypyrimidine-2-carboxylic acid
Overview
Description
4-Methoxypyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H6N2O3 . The InChI code and key provide a textual identifier for the compound .Physical and Chemical Properties Analysis
This compound is a solid substance . The storage temperature and shipping temperature are normal .Scientific Research Applications
Synthesis and Labeling Techniques :
- A method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid, which could be adapted for labeling other positions on the pyrimidine ring, was developed to overcome traditional labeling challenges (Murthy & Ullas, 2009).
- 2-Amino-4-methoxypyrimidine was prepared via a methoxylation reaction for potential industrial production due to its low cost and high yield (Ju Xiu-lian, 2009).
Luminescence and Photochemistry :
- The luminescence properties of 4-amino-2-methoxypyrimidine were studied, revealing insights into its interaction with dihydrogen phosphate buffer and the photochemical reaction process (Szabo & Berens, 1975).
Antimicrobial Activities and DNA Interactions :
- Pyridine-2-carboxylic acid derivatives, including 4-methoxypyridine-2-carboxylic acid, displayed significant antimicrobial activities and interacted with DNA, showing potential in medical research (Tamer et al., 2018).
Chemical Properties and Reactions :
- The tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine was studied, revealing conditions for stabilizing its zwitterionic tautomer, important for understanding its chemical behavior in various environments (Kheifets et al., 2006).
Synthetic Innovations for Drug Development :
- Advances in synthesizing marine-sourced natural products, including pyrimidinyl benzamides, emphasized the role of nature in developing effective antibacterial compounds, where 4-amino-2,6-dimethoxypyrimidine was used (Joshi & Dodge, 2021).
Solubility Studies :
- The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was measured, providing important data for its use in different chemical processes (Yao et al., 2017).
Synthesis of Pyridine Derivatives :
- A practical approach for synthesizing highly functionalized 4-hydroxypyridine derivatives was described, utilizing 4-amino-2,6-dimethoxypyrimidine, which could have significant implications in pharmaceutical research (Eidamshaus et al., 2011).
Safety and Hazards
The safety data sheet for 4-Methoxypyrimidine-2-carboxylic acid indicates that it should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, dust formation should be avoided, and the area should be ventilated .
Properties
IUPAC Name |
4-methoxypyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJWBBTYRMBHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672170 | |
Record name | 4-Methoxypyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208682-80-7 | |
Record name | 4-Methoxypyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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